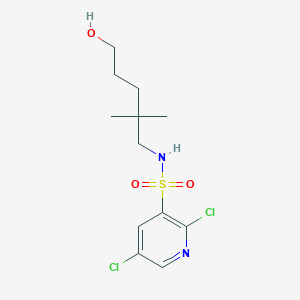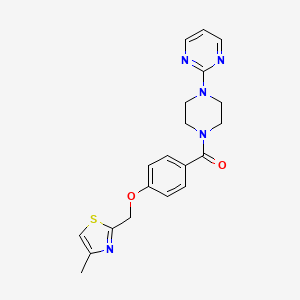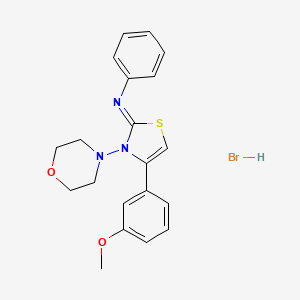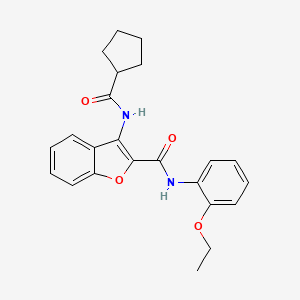![molecular formula C11H8Cl2N2 B2860406 3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine CAS No. 339008-51-4](/img/structure/B2860406.png)
3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine” is a chemical compound with the molecular formula C11H8Cl2N2 . It is a derivative of pyridazine, which is a class of organic compounds where two nitrogen atoms replace two carbons in a benzene ring .
Synthesis Analysis
The synthesis of pyridazine derivatives, including “this compound”, involves various methods. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as X-ray diffraction, NMR, FT-IR, and UV-Vis . The optimized geometric parameters and frequency values can be theoretically calculated using the density functional theory (DFT/B3LYP) method .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Characterization
Pyridazine derivatives, including those related to 3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine, have been synthesized and characterized for their crystal structures. These compounds have been examined using techniques such as NMR, IR, mass spectral studies, and X-ray diffraction. Density Functional Theory (DFT) calculations have been employed to determine various quantum chemical parameters, which are crucial for understanding the electronic properties of these compounds (Sallam et al., 2021).
Water Oxidation Catalysts
Some pyridazine derivatives have been studied for their role in water oxidation, a crucial reaction in the field of renewable energy. These compounds have been used to create dinuclear complexes that show potential in oxygen evolution, an important process in artificial photosynthesis (Zong & Thummel, 2005).
Agricultural Applications
In agriculture, pyridazine derivatives are used for their herbicidal activities. They have been shown to inhibit chlorophyll and display strong herbicidal activities against certain plants, demonstrating their potential as agricultural chemicals (Xu et al., 2008).
Corrosion Inhibition
Pyridazine derivatives have been studied for their ability to inhibit the corrosion of metals like copper and mild steel. They act as effective corrosion inhibitors, an important property in industrial applications for the protection of metals in corrosive environments (Zarrouk et al., 2012).
Antimicrobial Activities
Research has been conducted on the synthesis of pyridazine derivatives and their evaluation for antimicrobial activities. These compounds have shown effectiveness against various bacteria, indicating their potential use in the development of new antibacterial agents (Abdelghani et al., 2017).
Mecanismo De Acción
Target of Action
It’s known that pyridazine derivatives can interact with a variety of targets, depending on their specific structure and functional groups .
Mode of Action
It’s known that 3-chloro-6-methylpyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .
Biochemical Pathways
It’s known that pyridazine derivatives can influence a wide range of biochemical pathways, depending on their specific structure and functional groups .
Result of Action
It’s known that pyridazine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structure and functional groups .
Propiedades
IUPAC Name |
3-chloro-6-[(3-chlorophenyl)methyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-3-1-2-8(6-9)7-10-4-5-11(13)15-14-10/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSDFABNYCHKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2860324.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide](/img/structure/B2860325.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2860327.png)
![6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one](/img/structure/B2860328.png)
![1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2860330.png)
![[3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2860331.png)


![1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2860336.png)




![3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2860344.png)
